3-(Difluoromethylthio)bromobenzene
Description
3-(Difluoromethylthio)bromobenzene is a halogenated aromatic compound featuring a bromine atom and a difluoromethylthio (-SCF₂H) group attached to a benzene ring. The bromine atom facilitates electrophilic substitution reactions, while the difluoromethylthio group modulates lipophilicity and metabolic stability, enhancing bioavailability and target selectivity.
Properties
IUPAC Name |
1-bromo-3-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWSBPDOZDFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylthio)bromobenzene typically involves the reaction of 3-bromothiophenol with sodium chlorodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for about an hour . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-(Difluoromethylthio)bromobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylthio)bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The difluoromethylthio group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Products where the bromine atom is replaced by other functional groups.
Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.
Cross-Coupling: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-(Difluoromethylthio)bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylthio)bromobenzene in chemical reactions involves the reactivity of the bromine atom and the difluoromethylthio group. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethylthio group can participate in various transformations due to its electron-withdrawing properties. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
Structural Analogs: Fluorinated Thioether Derivatives
3-(Trifluoromethylthio)bromobenzene
- Molecular Formula : C₇H₄BrF₃S vs. C₇H₅BrF₂S (target compound).
- Molecular Weight : 257.06 g/mol (trifluoro) vs. ~239 g/mol (difluoro) .
- Electronic Effects : The trifluoromethyl (-SCF₃) group is more electron-withdrawing than -SCF₂H, reducing the benzene ring’s electron density. This difference influences reactivity in electrophilic substitutions and interactions with biological targets.
- Applications : Both compounds are used in agrochemicals and pharmaceuticals, but the trifluoro derivative’s stronger electron-withdrawing nature may enhance resistance to oxidative metabolism, prolonging activity .
Other Fluorinated Bromobenzenes
- 4-Fluoro-3-nitrobenzene : Nitro groups increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, nitro groups are metabolically reactive, unlike the stable thioether linkage in 3-(difluoromethylthio)bromobenzene .
- Lipophilic 4-Hydroxyalkyl Bromobenzene : The hydroxyalkyl group enhances solubility but reduces metabolic stability compared to fluorinated thioethers .
Physicochemical Properties
| Property | 3-(Difluoromethylthio)bromobenzene | 3-(Trifluoromethylthio)bromobenzene | Bromobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~239 | 257.06 | 157.01 |
| Substituents | -Br, -SCF₂H | -Br, -SCF₃ | -Br |
| LogP (Predicted) | ~2.8 (high lipophilicity) | ~3.2 | ~2.5 |
| Metabolic Stability | Moderate (fluorine reduces oxidation) | High | Low |
Notes: LogP values estimated using fragment-based methods. Bromobenzene’s low metabolic stability is linked to rapid epoxidation .
Metabolic Pathways
- Bromobenzene : Metabolized via cytochrome P450 to reactive epoxides (e.g., 3,4-bromobenzene oxide), which are detoxified by epoxide hydrolase or conjugated with glutathione .
- Fluorinated Derivatives: The -SCF₂H group in 3-(difluoromethylthio)bromobenzene may divert metabolism away from epoxide formation, reducing hepatotoxicity. Fluorine’s electronegativity stabilizes the thioether bond, slowing oxidative cleavage compared to non-fluorinated analogs .
Biological Activity
3-(Difluoromethylthio)bromobenzene is an organosulfur compound characterized by a bromine atom and a difluoromethylthio group attached to a benzene ring. Its unique chemical structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including interaction studies, potential applications, and relevant case studies.
The chemical formula of 3-(Difluoromethylthio)bromobenzene is C7H5BrF2S. The presence of the difluoromethylthio group significantly influences its reactivity and interactions with biological targets. Below is a comparison table highlighting its structural uniqueness relative to similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bromobenzene | C6H5Br | Simplest aryl halide; lacks sulfur and fluorine |
| 3-Bromothiophenol | C6H4BrS | Contains sulfur but lacks fluorination |
| 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | Contains two fluorine atoms but different position |
| 4-(Difluoromethylthio)aniline | C7H6F2NS | Amino group instead of bromine |
Biological Activity
Research indicates that 3-(Difluoromethylthio)bromobenzene exhibits various biological activities, primarily through its interaction with different biological targets. Some key areas of investigation include:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Enzyme Inhibition : Interaction studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for diseases such as cancer.
- Cellular Assays : Preliminary cellular assays indicate potential cytotoxic effects on specific cancer cell lines, warranting further exploration into its anticancer properties.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of various organosulfur compounds, including 3-(Difluoromethylthio)bromobenzene. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
- Enzyme Interaction : Research focusing on enzyme inhibition revealed that 3-(Difluoromethylthio)bromobenzene interacts with protein kinases involved in cell signaling pathways. This interaction could lead to the development of novel therapeutic agents targeting cancer or inflammatory diseases .
- Cytotoxicity Assays : In vitro studies conducted on several cancer cell lines indicated that the compound exhibits dose-dependent cytotoxic effects. The mechanism of action appears to involve apoptosis induction, making it a candidate for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
